
Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is a chemical compound with the CAS Number: 2514705-54-3 and a linear formula of C22H40BF4N . It has a molecular weight of 405.37 . The IUPAC name for this compound is tetrabutylammonium trifluoro(3-fluorophenyl)borate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 . This code provides a unique identifier for the molecular structure of this compound.Wissenschaftliche Forschungsanwendungen
Application in Hydride Abstraction and Silicenium Ion Formation
- The compound "Trityl tetrakis [bis(3,5-trifluoromethyl)phenyl]borate, Ph 3 C + B[3,5-(CF 3 ) 2 C 6 H 3 ] 4 -" demonstrates the ability to abstract hydride from hydridosilanes, leading to the formation of Ph 3 CH. In weakly coordinating solvents like CH 2 Cl 2, this results in near-quantitative conversion of a trialkylsilane to fluorosilane. In more strongly coordinating solvents, such as butyronitrile, a nitrile-stabilized silicenium ion is formed, showcasing the compound's reactivity in different solvent environments (Bahr & Boudjouk, 1993).
Use in Reduction of Amino Acids
- In the context of synthesizing 4-hydroxylated α-amino acids, the compound's derivatives have been employed in the reduction of 4-oxo α-amino acids to yield γ-substituted α-aminobutano-4-lactones. This demonstrates its utility in selective organic transformations, relevant for the synthesis of complex amino acids like clavalanine and erythro-4-hydroxyornithine (Jackson et al., 1994).
Synthesis and Lipophilicity Studies
- The synthesis of various tetraarylborate ions with a large number of trifluoromethyl groups, including compounds similar to Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide, highlights their solubility in halocarbon solvents and their stability under certain conditions. This is crucial for understanding their behavior in different chemical environments and their potential applications in industrial chemistry (Fujiki et al., 1992).
Applications in Solvent Extraction and Catalysis
- This compound, and similar compounds have been shown to be highly lipophilic, insoluble in water, and stable against acids and oxidants. This makes them valuable as solvent-extraction agents for cations and potentially useful in catalytic processes (Nishida et al., 1984).
Safety and Hazards
The safety information available indicates that Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
tetrabutylazanium;trifluoro-(3-fluorophenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZJDQYJSRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

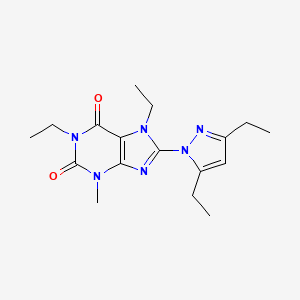
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2411897.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)

![3-nitro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide](/img/structure/B2411902.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)
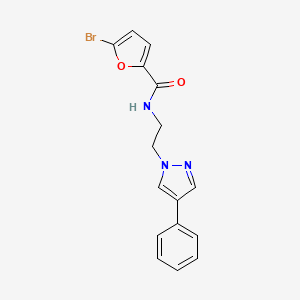
![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2411907.png)
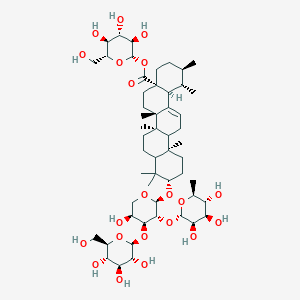
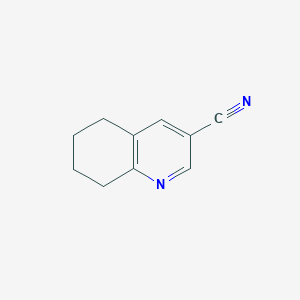
![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)

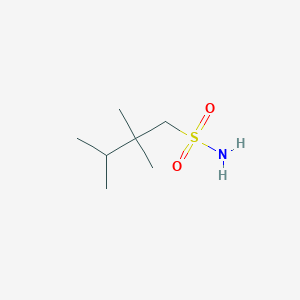
![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)